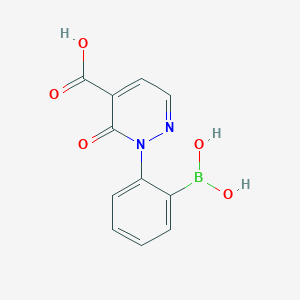
2-(Piperazin-1-yl)pyridin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Piperazin-1-yl)pyridin-4-ol is a heterocyclic organic compound that features a piperazine ring attached to a pyridine ring with a hydroxyl group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperazin-1-yl)pyridin-4-ol typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods provide various pathways to obtain the desired compound with high yields and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
化学反应分析
Types of Reactions
2-(Piperazin-1-yl)pyridin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The piperazine and pyridine rings can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield pyridin-4-one derivatives, while substitution reactions can introduce various functional groups onto the piperazine or pyridine rings.
科学研究应用
2-(Piperazin-1-yl)pyridin-4-ol has a wide range of applications in scientific research:
Industry: The compound is used in the development of new materials with specific properties, such as polymers and catalysts.
作用机制
The mechanism of action of 2-(Piperazin-1-yl)pyridin-4-ol involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, receptors, or signaling pathways, depending on its chemical structure and functional groups. For example, it may inhibit the activity of certain kinases or modulate the function of neurotransmitter receptors .
相似化合物的比较
Similar Compounds
2-(1-Piperazinyl)pyrimidine: A piperazine-based derivative used as a metabolite of buspirone.
3-(Piperazin-1-yl)-1,2-benzothiazole: A compound with antibacterial activity and potential use in drug development.
N-(piperidine-4-yl) benzamide: Investigated for its cytotoxic effects against cancer cells.
Uniqueness
2-(Piperazin-1-yl)pyridin-4-ol is unique due to its specific combination of a piperazine ring and a pyridine ring with a hydroxyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
分子式 |
C9H13N3O |
|---|---|
分子量 |
179.22 g/mol |
IUPAC 名称 |
2-piperazin-1-yl-1H-pyridin-4-one |
InChI |
InChI=1S/C9H13N3O/c13-8-1-2-11-9(7-8)12-5-3-10-4-6-12/h1-2,7,10H,3-6H2,(H,11,13) |
InChI 键 |
UPGXHFHYQUMKDZ-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1)C2=CC(=O)C=CN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


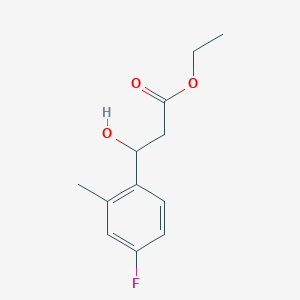
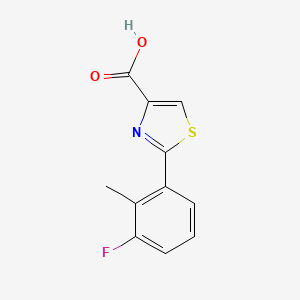
![6-Fluoro-2-methyloxazolo[4,5-b]pyridine](/img/structure/B13673088.png)
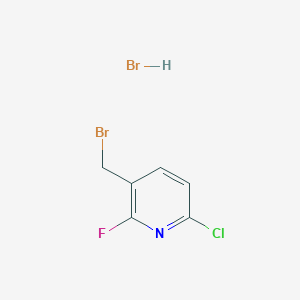

![3-Bromo-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13673106.png)
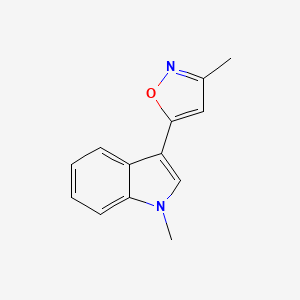
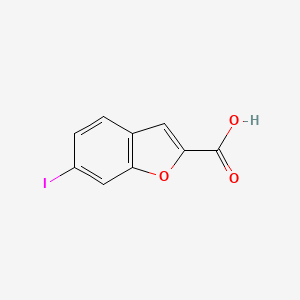

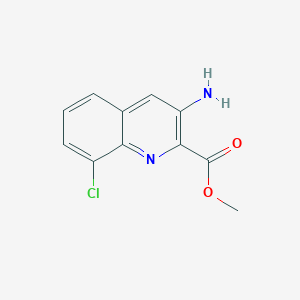
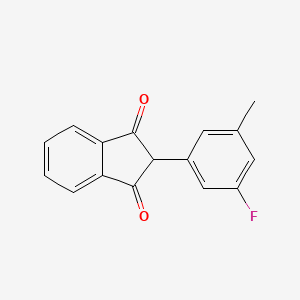
![5,6-Dihydro-thiazolo[3,2-b][1,2,4]triazol-2-ylamine](/img/structure/B13673130.png)
![4-[4-(4-chlorophenyl)phenyl]benzaldehyde](/img/structure/B13673143.png)
